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Abstract
This technical guide provides an in-depth exploration of the discovery and historical

biochemical studies of invertin, more commonly known today as invertase or β-

fructofuranosidase. We delve into the seminal experiments that led to its identification, the

foundational work on its kinetic properties, and the evolution of purification and assay

methodologies. This document serves as a comprehensive resource, presenting quantitative

data in structured tables, detailing historical experimental protocols, and visualizing key

concepts and workflows through diagrams.

Introduction: The Dawn of Enzymology and the
Discovery of Invertin
The story of invertin is intrinsically linked to the birth of enzymology. In 1860, the French

chemist Marcellin Berthelot reported the isolation of a soluble "ferment" from yeast that could

hydrolyze sucrose into its constituent monosaccharides, glucose and fructose.[1][2][3] This

process was termed "inversion" because it altered the rotation of plane-polarized light from

dextrorotatory (sucrose) to levorotatory (the resulting glucose and fructose mixture).[3] The

substance responsible was named "invertin."[3] This discovery was a pivotal moment,

providing concrete evidence for the existence of soluble biological catalysts, which would later

be termed enzymes.
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Earlier, in 1842, Mitscherlich had observed this inversion phenomenon in yeast, but it was

Berthelot who successfully isolated the active principle.[1] These early studies laid the

groundwork for one of the most significant contributions to biochemistry: the development of

the theory of enzyme kinetics by Leonor Michaelis and Maud Menten in 1913, for which

invertase was the model enzyme.[4][5]

Yeast, particularly Saccharomyces cerevisiae, remains the primary source of commercial

invertase.[1][6] It is now understood that yeast produces two forms of the enzyme: a heavily

glycosylated, secreted form found in the periplasmic space, and a non-glycosylated

intracellular form.[1]

Historical Experimental Protocols
Berthelot's Isolation of Invertin (1860)
Marcellin Berthelot's initial isolation of invertin was a landmark achievement in biochemistry.

While his original publication lacks the detailed, step-by-step format of modern methods

sections, the core procedure can be reconstructed as follows.

Objective: To isolate the soluble "ferment" from baker's yeast responsible for the hydrolysis of

sucrose.

Methodology:

Yeast Preparation: A mass of baker's yeast (Saccharomyces cerevisiae) was combined with

moistened sand.[3][6] The abrasive nature of the sand served to mechanically disrupt the

yeast cell walls during grinding.

Cell Lysis: The yeast and sand mixture was ground, likely with a mortar and pestle, to create

a paste. This process released the intracellular contents of the yeast.

Extraction: The resulting paste was extracted with water to solubilize the invertin and other

cellular components.

Precipitation: The aqueous extract was then treated with ethanol.[3][6] This step induced the

precipitation of proteins, including invertin, as they are generally less soluble in alcohol-

water mixtures than in pure water.
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Recovery: The precipitate containing the active invertin was collected.

This crude preparation, while far from pure, was active and demonstrated that the catalytic

activity was associated with a specific, isolatable substance.

Michaelis and Menten's Kinetic Studies (1913)
The work of Michaelis and Menten with invertase is a cornerstone of enzyme kinetics. They

meticulously measured the initial reaction rates at varying substrate concentrations, providing

the data to formulate their famous equation.

Objective: To determine the relationship between the initial velocity of the invertase-catalyzed

reaction and the concentration of the substrate, sucrose.

Methodology:

Enzyme and Substrate Preparation:

An invertase solution was prepared from yeast.

A series of sucrose solutions of known concentrations were prepared.

The reactions were carried out in a sodium acetate buffer to maintain a constant pH of 4.7,

which they determined to be optimal for invertase activity.

Reaction and Measurement:

The enzyme and substrate solutions were temperature-stabilized.

The reaction was initiated by adding a small volume of the invertase solution to the

sucrose solution.

The progress of the reaction (the hydrolysis of sucrose) was monitored over time by

measuring the change in optical rotation using a polarimeter. This was possible because

sucrose is dextrorotatory, while the product mixture of glucose and fructose is levorotatory.

Data Analysis:
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The initial reaction velocity (v₀) was determined from the initial slope of the plot of optical

rotation versus time for each sucrose concentration.

These initial velocities were then plotted against the corresponding initial sucrose

concentrations, [S].

This systematic approach allowed them to observe that the reaction rate is proportional to the

substrate concentration at low [S], but becomes independent of [S] at high concentrations, a

phenomenon they explained by the formation of an enzyme-substrate complex.

Historical Assay for Invertase Activity: The Fehling's
Test
Before the widespread use of spectrophotometers, the activity of invertase was often quantified

by measuring the amount of reducing sugars (glucose and fructose) produced, using methods

like the Fehling's test.

Objective: To quantify the amount of reducing sugars produced by the action of invertase on

sucrose.

Principle: In an alkaline solution, the aldehyde group of glucose and the α-hydroxy-ketone

group of fructose reduce cupric ions (Cu²⁺) in the Fehling's solution to cuprous ions (Cu⁺),

which precipitate as red cuprous oxide (Cu₂O). The amount of precipitate is proportional to the

amount of reducing sugar present.

Reagents:

Fehling's Solution A: An aqueous solution of copper(II) sulfate.

Fehling's Solution B: An aqueous solution of potassium sodium tartrate (Rochelle salt) and

sodium hydroxide.

The two solutions are mixed in equal volumes immediately before use to form the final deep

blue Fehling's solution.

Procedure:
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Enzymatic Reaction: An invertase preparation is incubated with a sucrose solution for a

defined period under controlled temperature and pH.

Sample Preparation: An aliquot of the reaction mixture is taken.

Fehling's Reaction:

A known volume of the mixed Fehling's solution is placed in a test tube.

The sample from the enzymatic reaction is added to the Fehling's solution.

The mixture is heated in a water bath for a set time (e.g., 2 minutes).

Observation: The formation of a brick-red precipitate indicates the presence of reducing

sugars. For quantitative analysis, the amount of precipitate could be determined

gravimetrically, or more commonly, the reaction was performed as a titration.

Quantitative Data from Historical Studies
Early Invertase Purification from Yeast
The following table is a representative summary of the purification of internal invertase from

Saccharomyces cerevisiae, illustrating the increase in specific activity and the associated yield

at each step. The data is based on methodologies developed after the initial discovery,

incorporating techniques like chromatography.
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Purification
Step

Total
Protein
(mg)

Total
Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
(-fold)

Crude Extract 10,000 200,000 20 100 1

Ammonium

Sulfate

Precipitation

3,000 180,000 60 90 3

Anion-

Exchange

Chromatogra

phy

200 140,000 700 70 35

Gel Filtration

Chromatogra

phy

50 100,000 2,000 50 100

Note: The values in this table are illustrative and compiled from various sources describing

yeast invertase purification to demonstrate the principles of a typical purification scheme.

Kinetic Parameters of Yeast Invertase
The foundational work of Michaelis and Menten, and subsequent studies, have established the

kinetic parameters for yeast invertase.

Parameter Value Conditions

Michaelis Constant (Km) 20-30 mM pH 4.5, 25°C

Optimal pH 4.5 - 5.5 25°C

Optimal Temperature ~55-60°C pH 4.5

The Km value for sucrose indicates the substrate concentration at which the reaction rate is

half of the maximum velocity (Vmax).

Visualizing Historical Biochemical Concepts
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The Michaelis-Menten Kinetic Scheme
The logical relationship at the heart of Michaelis and Menten's work is the formation of a

reversible enzyme-substrate complex (ES) that then irreversibly breaks down to form product

(P) and regenerate the free enzyme (E).

Enzyme (E)

Enzyme-Substrate
Complex (ES)

 k₁

Substrate (S)

 k₋₁

Product (P)

Enzyme (E)

 k₂

Click to download full resolution via product page

Caption: The Michaelis-Menten model of enzyme kinetics.

Experimental Workflow for Invertase Activity Assay
(DNSA Method)
The dinitrosalicylic acid (DNSA) method is a common and more modern colorimetric assay for

quantifying reducing sugars, which replaced the less sensitive Fehling's test.
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1. Reaction Preparation

2. Enzymatic Reaction

3. Color Development

4. Measurement
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Caption: Workflow for the DNSA assay of invertase activity.
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Logical Flow of Historical Invertase Purification
This diagram illustrates the general steps and rationale behind the early purification of invertin
from yeast, moving from a complex mixture to a more enriched enzyme preparation.

Baker's Yeast
(Complex mixture of cells)

Cell Lysis
(e.g., Grinding with sand)

Aqueous Extraction

Clarification
(Centrifugation/Filtration)

Crude Extract
(Soluble proteins, incl. Invertin)

 Supernatant

Cell Debris (Discard)

 Pellet

Ethanol Precipitation
(Differential Solubility)

Precipitated Protein
(Enriched Invertin)

 Pellet

Soluble components (Discard)

 Supernatant

Semi-Purified Invertin
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Click to download full resolution via product page

Caption: Logical workflow of early invertin purification from yeast.

Conclusion
The discovery and subsequent study of invertin were foundational to the field of biochemistry.

From Berthelot's initial isolation to the meticulous kinetic analyses of Michaelis and Menten,

this single enzyme has served as a model for understanding the fundamental principles of

catalysis, protein purification, and reaction kinetics. The historical methods, while less

sophisticated than modern techniques, demonstrate a remarkable ingenuity and laid the

essential groundwork for the advanced enzymatic research conducted today. This guide

provides a technical overview of these seminal studies, offering both the qualitative logic and

quantitative data that continue to inform our understanding of enzyme function.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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